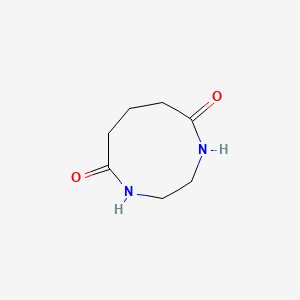
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is a heterocyclic compound that contains nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from linear precursors that contain the necessary functional groups, cyclization can be induced under specific conditions to form the heterocyclic ring.
Reduction Reactions: The tetrahydro- form indicates that the compound may be synthesized through the reduction of a more oxidized precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to more saturated forms.
Substitution: Functional group substitutions at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized heterocycles, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,4-Diazonine-5,9(2H,6H)-dione: The non-tetrahydro form.
1H-1,4-Diazonine-5,9(2H,6H)-dione, dihydro-: A partially reduced form.
Other Heterocyclic Compounds: Such as pyridines, pyrimidines, and diazines.
Uniqueness
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of nitrogen atoms, which can impart unique chemical and physical properties.
Propriétés
Numéro CAS |
57531-03-0 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,4-diazonane-5,9-dione |
InChI |
InChI=1S/C7H12N2O2/c10-6-2-1-3-7(11)9-5-4-8-6/h1-5H2,(H,8,10)(H,9,11) |
Clé InChI |
NWIRVGYVDNENPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


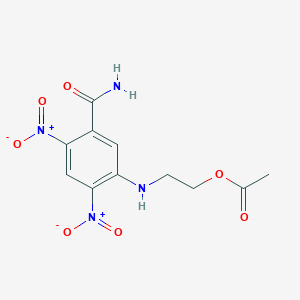
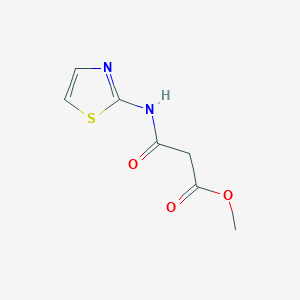
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
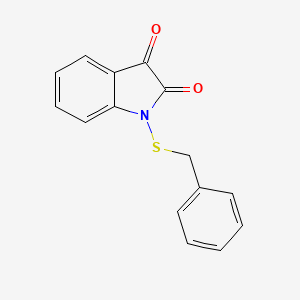

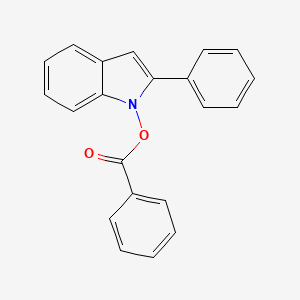

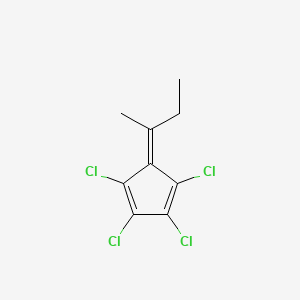
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
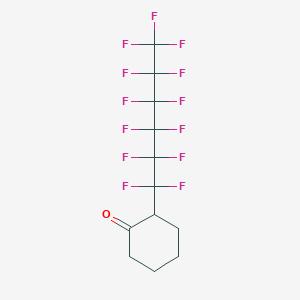
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
